molecular formula C14H10Br2N2O3S B14206897 2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine CAS No. 823802-25-1

2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine

Cat. No.: B14206897
CAS No.: 823802-25-1
M. Wt: 446.1 g/mol
InChI Key: RRIWUQLLOAEBFX-UHFFFAOYSA-N
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Description

2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine is a chemical compound with the molecular formula C14H10Br2N2O3S. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine typically involves the bromination of 8-ethoxy-1-nitro-10H-phenothiazine. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually conducted in an organic solvent such as chloroform or dichloromethane at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-10H-phenothiazine: Lacks the ethoxy and nitro groups, resulting in different chemical and biological properties.

    8-Ethoxy-1-nitro-10H-phenothiazine: Lacks the bromine atoms, leading to different reactivity and applications.

    2,4-Dibromo-8-methoxy-1-nitro-10H-phenothiazine: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine is unique due to the presence of both bromine atoms and the ethoxy group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

823802-25-1

Molecular Formula

C14H10Br2N2O3S

Molecular Weight

446.1 g/mol

IUPAC Name

2,4-dibromo-8-ethoxy-1-nitro-10H-phenothiazine

InChI

InChI=1S/C14H10Br2N2O3S/c1-2-21-7-3-4-11-10(5-7)17-12-13(18(19)20)8(15)6-9(16)14(12)22-11/h3-6,17H,2H2,1H3

InChI Key

RRIWUQLLOAEBFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)SC3=C(C=C(C(=C3N2)[N+](=O)[O-])Br)Br

Origin of Product

United States

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